2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that contains both an aziridine and an oxazole ring Aziridines are three-membered nitrogen-containing rings known for their high ring strain and reactivity, while oxazoles are five-membered rings containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves the formation of the aziridine ring followed by the construction of the oxazole ring. One common method involves the alkylation of aziridine with ethyl groups, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the opening of the aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while nucleophilic substitution can produce various aziridine derivatives .
Scientific Research Applications
2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. The pathways involved often depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring.
Oxazole: A five-membered ring containing nitrogen and oxygen.
Imidazolidin-2-one: A five-membered ring with nitrogen and carbonyl groups.
Uniqueness
2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole is unique due to the combination of both aziridine and oxazole rings in its structure.
Properties
CAS No. |
62539-85-9 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(1-ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H12N2O/c1-2-9-5-6(9)7-8-3-4-10-7/h6H,2-5H2,1H3 |
InChI Key |
PSTXLEGIXFGFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC1C2=NCCO2 |
Origin of Product |
United States |
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